molecular formula C19H26ClN3S B2929138 4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol CAS No. 866040-03-1

4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2929138
CAS No.: 866040-03-1
M. Wt: 363.95
InChI Key: KQEISKXDRINFMB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H26ClN3S and its molecular weight is 363.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol have been explored for their antimicrobial properties. For instance, a study synthesized fused ring systems incorporating similar structural motifs and evaluated their antimicrobial activity, finding significant inhibition of bacterial and fungal growth (Purohit et al., 2011).

Corrosion Inhibition

These compounds have also been studied for their role in corrosion inhibition. Research on 4H-triazole derivatives, which are structurally related, has shown effectiveness in protecting mild steel in acidic environments. Their efficiency was attributed to the type and nature of the substituents in the inhibitor molecule (Bentiss et al., 2007).

Molecular and Structural Analysis

Structural analysis of compounds akin to this compound has been conducted to understand their molecular characteristics. For instance, X-ray crystallography has been used to determine the molecular structure of related compounds, revealing insights into their molecular packing and interactions (Yeo et al., 2019).

Photogeneration and Reactivity

The reactivity of related aromatic compounds under light exposure has been studied. This includes the investigation of aryl cations generated from aromatic halides like 4-chlorophenol, which shares a part of the molecular structure with the compound . These studies have provided insights into the reactivity of these molecules under different conditions (Protti et al., 2004).

Anticonvulsant Activity

Some derivatives have been synthesized and evaluated for their anticonvulsant properties. The studies on these compounds can provide a foundation for understanding the potential neurological applications of this compound (Plech et al., 2014).

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3S/c1-2-3-4-5-14-6-8-15(9-7-14)18-21-22-19(24)23(18)17-12-10-16(20)11-13-17/h10-15H,2-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEISKXDRINFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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